N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides It features a 4-methoxyphenyl group attached to a butanamide backbone, with a 4-nitro-1H-pyrazol-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the 4-nitro-1H-pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester in the presence of a nitro group donor.
Attachment of the butanamide chain: The 4-nitro-1H-pyrazole is then reacted with a suitable butanoyl chloride derivative to form the butanamide linkage.
Introduction of the 4-methoxyphenyl group: Finally, the 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-amino-1H-pyrazole derivatives.
Reduction: Formation of various reduced amide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and pyrazole moieties can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide
- N-(4-methoxyphenyl)-4-(4-chloro-1H-pyrazol-1-yl)butanamide
- N-(4-methoxyphenyl)-4-(4-methyl-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activities. This sets it apart from similar compounds that may lack the nitro functionality or have different substituents on the pyrazole ring.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-22-13-6-4-11(5-7-13)16-14(19)3-2-8-17-10-12(9-15-17)18(20)21/h4-7,9-10H,2-3,8H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZJUIRMXLCPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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